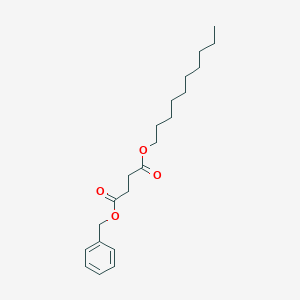
Butanedioic acid, decyl phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, decyl phenylmethyl ester, also known as decyl benzyl succinate, is an organic compound with the molecular formula C21H32O4. It is an ester derived from butanedioic acid (succinic acid) and decyl phenylmethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, decyl phenylmethyl ester typically involves the esterification of butanedioic acid with decyl phenylmethanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:
Butanedioic acid+Decyl phenylmethanolAcid catalystButanedioic acid, decyl phenylmethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity. The esterification process is followed by purification steps, such as distillation or crystallization, to isolate the desired ester.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, decyl phenylmethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanedioic acid and decyl phenylmethanol in the presence of an acid or base.
Oxidation: The ester can undergo oxidation reactions, particularly at the benzylic position, to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Butanedioic acid and decyl phenylmethanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Butanedioic acid, decyl phenylmethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of butanedioic acid, decyl phenylmethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, the ester may interact with cellular membranes, enzymes, or receptors, leading to various biochemical effects. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Butanedioic acid, decyl phenylmethyl ester can be compared with other similar esters, such as:
Butanedioic acid, dimethyl ester:
Butanedioic acid, methylene-, dimethyl ester:
Butanedioic acid, benzyl ester: Studied for its potential biological activities and used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
CAS No. |
119450-18-9 |
|---|---|
Molecular Formula |
C21H32O4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
4-O-benzyl 1-O-decyl butanedioate |
InChI |
InChI=1S/C21H32O4/c1-2-3-4-5-6-7-8-12-17-24-20(22)15-16-21(23)25-18-19-13-10-9-11-14-19/h9-11,13-14H,2-8,12,15-18H2,1H3 |
InChI Key |
NMPJZUHKNJYKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















